molecular formula C6H8ClN3 B1323144 4-chloro-N-ethylpyrimidin-2-amine CAS No. 86575-65-7

4-chloro-N-ethylpyrimidin-2-amine

Cat. No. B1323144
CAS RN: 86575-65-7
M. Wt: 157.6 g/mol
InChI Key: NLTLKKYLBRQLGL-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-ethylpyrimidin-2-amine is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. While the specific compound is not directly studied in the provided papers, related compounds have been investigated for their potential applications in medicine and their chemical properties.

Synthesis Analysis

The synthesis of related N-substituted pyrimidinyl-2-amines has been explored using 2-chloro-4-trifluoromethylpyrimidine and various amines. Optimal conditions for these reactions involve a specific ratio of amines to chloropyrimidine, a reaction temperature of 110°C, and a reaction time of 10 hours in the presence of ethanol, yielding about 78% of the desired product . This suggests that similar conditions could potentially be applied to synthesize 4-chloro-N-ethylpyrimidin-2-amine.

Molecular Structure Analysis

The molecular structure of a closely related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been investigated using both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT calculations. Theoretical geometrical parameters were found to be in agreement with experimental values, indicating the reliability of these methods for determining the structure of similar compounds .

Chemical Reactions Analysis

The chemical reactivity and stability of the related compound were assessed through calculations of molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and frontier molecular orbitals (HOMO-LUMO). These studies provide insights into the charge distribution, stability, and potential reactivity of the molecule . For 4-chloro-N-ethylpyrimidin-2-amine, similar analyses could elucidate its reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, 4-chloro-6-methoxypyrimidin-2-amine, have been studied in the context of its crystal structure. The compound forms hydrogen bonds in the crystal, leading to the formation of tapes and sheets, which could influence its solubility and stability . Additionally, the related compound's electronic properties, such as dipole moment, polarizability, and hyperpolarizability, have been calculated, which are important for understanding its behavior in different environments .

Scientific Research Applications

Molecular Structure and Biological Activity

  • Molecular Docking and Experimental Studies : A molecule closely related to 4-chloro-N-ethylpyrimidin-2-amine, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was investigated for its potential as an alpha-2-imidazoline receptor agonist antihypertensive agent. Experimental and theoretical techniques (FT-IR, FT-Raman, NMR, DFT) were used to explore the molecular structure. The study also included quantum mechanical calculations to understand its biological, physical, pharmaceutical, and medicinal properties, suggesting anti-hypertensive activity (Aayisha et al., 2019).

Chemical Synthesis and Crystal Structure

  • Synthesis and Crystal Structure Analysis : A study on 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid revealed the formation of tapes and sheets in its crystal structure through hydrogen bonds, providing insights into its chemical behavior and potential applications (Thanigaimani et al., 2012).

Amination Reactions

  • Amination of Chloropyrimidines : Research on the amination of chloropyrimidines, including 4-chloro-N-ethylpyrimidin-2-amine, explored how different polyamines interact with these compounds under various conditions. This study provides valuable insights into the synthesis of aminopyrimidines, which are significant in pharmaceutical chemistry (Averin et al., 2008).

Pharmaceutical Research

  • Antifolate Activity in Pharmaceuticals : A related compound, 2,4-diamino-5-aryl-6-ethylpyrimidine, was synthesized and evaluated as a nonclassical inhibitor of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. Such compounds, including derivatives of 4-chloro-N-ethylpyrimidin-2-amine, have potential as antitumor agents, showing the significance of this class of compounds in medicinal chemistry (Robson et al., 1997).

Chemical Properties and Applications

  • Investigation of Nitrogen-and Sulfur-Containing Heterocycles : The reaction of a similar compound, 4-chloro-5-hydroxy-6-aminopyrimidine, with various reagents demonstrated the formation of new heterocyclic compounds, highlighting the versatility of chloropyrimidines in synthesizing novel heterocycles with potential applications in various fields (Sazonov & Safonova, 1973).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H317 and H319 . Precautionary statements include P280 and P305+P351+P338 .

properties

IUPAC Name

4-chloro-N-ethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-2-8-6-9-4-3-5(7)10-6/h3-4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTLKKYLBRQLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634055
Record name 4-Chloro-N-ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-ethylpyrimidin-2-amine

CAS RN

86575-65-7
Record name 4-Chloro-N-ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloropyrimidine 21-1 (7.0 g, 47 mmol), ethylamine hydrochloride (5.75 g, 70.5 mmol), triethylamine (19.6 mL, 141 mmol) and n-butanol (150 mL) was heated at 90° C. for 6 hours. The solution was cooled, poured into water and extracted with EtOAc (2×). After washing with water then brine, the organic layer was dried (MgSO4) and concentrated to give an oil. Column chromatography (hexane:EtOAc 2:1 then 1:1) afforded the title compound 21-2 as the minor compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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